

Spectroscopic Profile of Isoamyl Benzoate: A Technical Guide

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Compound of Interest

Compound Name: *Isoamyl benzoate*

Cat. No.: *B7771434*

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This technical guide provides a comprehensive overview of the key spectroscopic data for **isoamyl benzoate**, a compound of interest in various chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The empirical formula for **isoamyl benzoate** is $C_{12}H_{16}O_2$, with a molecular weight of 192.25 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

The 1H NMR spectrum of **isoamyl benzoate** provides characteristic signals corresponding to the protons in its distinct chemical environments. The data presented below was acquired in deuterated chloroform ($CDCl_3$).

Assignment	Chemical Shift (δ) ppm (399.65 MHz)[1]	Chemical Shift (δ) ppm (89.56 MHz)[1]	Multiplicity	Integration
Aromatic Protons (ortho)	8.05	8.04	Multiplet	2H
Aromatic Protons (meta, para)	7.52 - 7.42	7.51 - 7.40	Multiplet	3H
-O-CH ₂ -	4.35	4.35	Triplet	2H
-CH ₂ -CH(CH ₃) ₂	1.79	1.83	Multiplet	2H
-CH(CH ₃) ₂	1.66	1.69	Multiplet	1H
-CH(CH ₃) ₂	0.97	0.98	Doublet	6H

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the carbon framework of **isoamyl benzoate**. The following assignments are based on data acquired in CDCl₃.

Assignment	Chemical Shift (δ) ppm
Carbonyl Carbon (C=O)	~166.0
Aromatic Carbon (C-O)	~132.8
Aromatic Carbons (ortho)	~129.5
Aromatic Carbons (para)	~128.3
Aromatic Carbons (meta)	~130.2
-O-CH ₂ -	~64.5
-CH ₂ -CH(CH ₃) ₂	~37.5
-CH(CH ₃) ₂	~25.1
-CH(CH ₃) ₂	~22.4

Infrared (IR) Spectroscopy

The IR spectrum of **isoamyl benzoate** displays characteristic absorption bands corresponding to its functional groups.

Wave Number (cm ⁻¹)	Bond Vibration	Functional Group
~3065	C-H Stretch	Aromatic
~2960-2870	C-H Stretch	Alkyl
~1720	C=O Stretch	Ester
~1600, ~1450	C=C Stretch	Aromatic Ring
~1270	C-O Stretch	Ester
~1100	C-O Stretch	Ester
~710	C-H Bend	Aromatic (ortho-disubstituted)

Mass Spectrometry (MS)

The mass spectrum of **isoamyl benzoate** shows a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Fragment
192	~5	[M] ⁺ (Molecular Ion)
123	~24	[C ₆ H ₅ CO ₂ H ₂] ⁺
105	~95	[C ₆ H ₅ CO] ⁺ (Base Peak)
77	~50	[C ₆ H ₅] ⁺
70	100	[C ₅ H ₁₀] ⁺
55	~30	[C ₄ H ₇] ⁺
41	~11	[C ₃ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid organic compounds like **isoamyl benzoate**.

NMR Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** A small amount of the **isoamyl benzoate** sample (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration ($\delta = 0.00$ ppm).
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C). The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.
- **Data Acquisition:** For ^1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ^{13}C NMR, proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
- **Data Processing:** The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in the ^1H NMR spectrum is performed to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- **Instrument Preparation:** The ATR crystal (e.g., diamond or zinc selenide) of the FT-IR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- **Sample Application:** A small drop of the liquid **isoamyl benzoate** sample is placed directly onto the ATR crystal.
- **Data Collection:** The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample. The instrument measures the absorption of

infrared radiation at different wavenumbers.

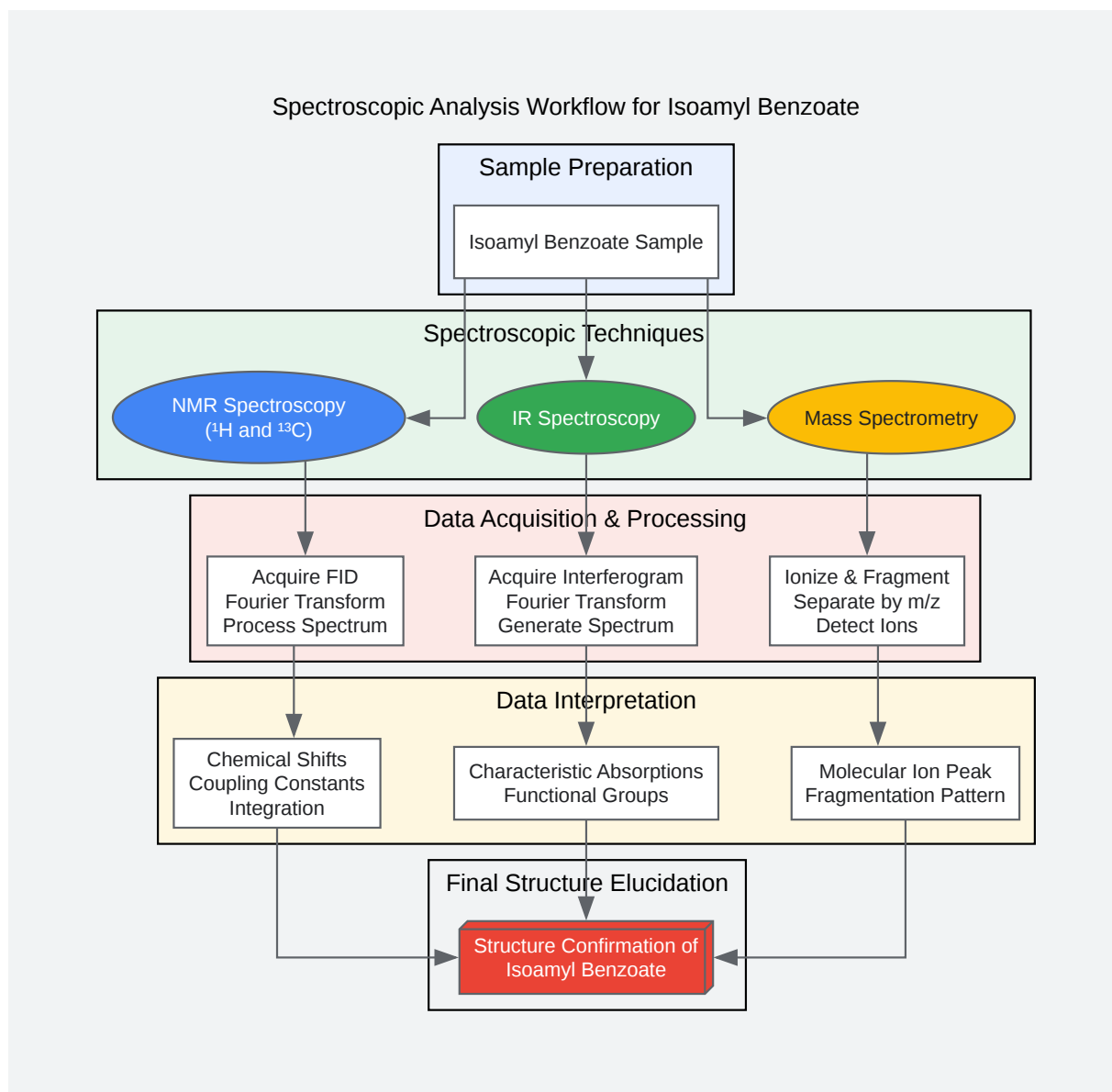
- **Data Analysis:** The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry (MS) (Electron Ionization - EI)

- **Sample Introduction:** A small amount of the **isoamyl benzoate** sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in a high vacuum environment.
- **Ionization:** In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ($[\text{M}]^+$), which can then undergo fragmentation.
- **Mass Analysis:** The resulting ions (the molecular ion and its fragments) are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a magnetic sector).
- **Detection:** The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **isoamyl benzoate**.



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Caption: General workflow for the spectroscopic analysis and structure elucidation of **isoamyl benzoate**.

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References

- 1. rsc.org [rsc.org]
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